molecular formula C7H10N2O B1276737 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone CAS No. 21686-05-5

1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone

Cat. No. B1276737
CAS RN: 21686-05-5
M. Wt: 138.17 g/mol
InChI Key: TXXZNYALZCZZSY-UHFFFAOYSA-N
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Description

“1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone” is a chemical compound with the molecular formula C7H10N2O . It is also known by other names such as “Ethanone, 1-(1H-pyrazol-4-yl)-” and "1-(1,5-Dimethyl-1H-pyrazol-4-yl)-ethanone" .


Molecular Structure Analysis

The molecular structure of “1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone” consists of a pyrazole ring attached to an ethanone group . The InChI representation of the molecule is "InChI=1S/C7H10N2O/c1-5-7(6(2)10)4-8-9(5)3/h4H,1-3H3" .


Physical And Chemical Properties Analysis

The molecular weight of “1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone” is 138.17 g/mol . It has a topological polar surface area of 34.9 Ų and a complexity of 147 . The compound has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 1 rotatable bond .

Scientific Research Applications

Organic Synthesis Building Block

1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanone: serves as a versatile building block in organic synthesis. It’s used to construct a variety of complex molecules due to its reactive ketone group and the presence of the pyrazole ring . The ketone functionality can undergo various reactions such as condensations, reductions, and the formation of imines and enamines, which are pivotal in synthesizing pharmaceuticals and agrochemicals.

Pharmaceutical Research

This compound is utilized in pharmaceutical research for the synthesis of potential therapeutic agents. Its structure is a key intermediate in the development of drugs that target a range of diseases. For instance, derivatives of this compound have been explored for their antileishmanial and antimalarial activities, indicating its significance in antiparasitic drug development .

properties

IUPAC Name

1-(1,5-dimethylpyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-7(6(2)10)4-8-9(5)3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXZNYALZCZZSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427120
Record name 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone

CAS RN

21686-05-5
Record name 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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